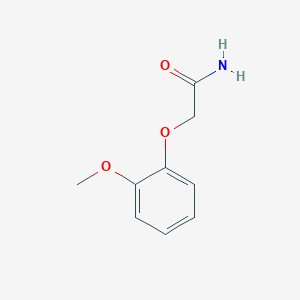

2-(2-Methoxyphenoxy)acetamide

説明

特性

IUPAC Name |

2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSQFEAWQBOBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352331 | |

| Record name | 2-(2-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183427-87-4 | |

| Record name | 2-(2-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Methoxyphenoxy)acetamide, a molecule of significant interest within the fields of medicinal chemistry and materials science. As a member of the phenoxy acetamide class and a guaiacol derivative, its structural motifs suggest a range of potential biological activities. This document synthesizes available data on its chemical properties, outlines a robust synthetic strategy, and explores its pharmacological context, offering field-proven insights for researchers.

Core Chemical Profile and Identifiers

2-(2-Methoxyphenoxy)acetamide is a solid organic compound characterized by a guaiacol (2-methoxyphenol) moiety linked via an ether bond to an acetamide functional group. This unique combination underpins its chemical behavior and potential applications.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 183427-87-4 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Melting Point | 142 °C | [2] |

| IUPAC Name | 2-(2-methoxyphenoxy)acetamide | - |

| Storage Conditions | 2-8°C, sealed, in a dry environment |[2] |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-(2-Methoxyphenoxy)acetamide is not commonly detailed in contemporary literature, with some references pointing to historical methods[1]. However, a modern and highly efficient approach can be logically constructed based on established synthetic transformations for phenoxy acetamides[3][4]. The most field-proven route involves a two-step process: a Williamson ether synthesis to form the phenoxyacetic acid intermediate, followed by amidation.

Causality Behind the Synthetic Strategy: This two-step approach is favored for its high yields and substrate compatibility. The Williamson ether synthesis is a classic and reliable method for forming the crucial ether linkage. The subsequent amidation can be achieved through several methods, but conversion to an acyl chloride or the use of a peptide coupling agent provides a highly activated intermediate that readily reacts with ammonia to form the stable primary amide with minimal side products.

Caption: Synthetic workflow for 2-(2-Methoxyphenoxy)acetamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

-

To a round-bottom flask equipped with a reflux condenser, add guaiacol (1.0 eq) and a solution of sodium hydroxide (2.2 eq) in water.

-

Heat the mixture to 60-70°C with stirring until the guaiacol fully dissolves.

-

Add a solution of sodium chloroacetate (1.1 eq) in water dropwise over 30 minutes.

-

Increase the temperature and maintain a steady reflux for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated HCl.

-

The resulting precipitate, 2-(2-methoxyphenoxy)acetic acid, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol/water may be performed for higher purity.

Step 2: Synthesis of 2-(2-Methoxyphenoxy)acetamide

-

Suspend the dried 2-(2-methoxyphenoxy)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

-

Add a coupling agent such as TBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq)[3]. Stir for 20-30 minutes at room temperature to form the activated ester.

-

In a separate vessel, prepare a concentrated solution of aqueous ammonia.

-

Slowly add the ammonia solution to the activated ester mixture. A significant exotherm may be observed.

-

Stir the reaction vigorously for 2-4 hours at room temperature. Monitor the disappearance of the activated intermediate by TLC.

-

Upon completion, perform an aqueous workup. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-(2-Methoxyphenoxy)acetamide by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain the final product.

Structural and Spectroscopic Analysis

While experimental spectral data for 2-(2-Methoxyphenoxy)acetamide is not widely published, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for guiding the characterization of the synthesized compound.

Caption: Key functional groups of 2-(2-Methoxyphenoxy)acetamide.

Theoretical Spectroscopic Signatures:

-

¹H NMR:

-

Aromatic Protons (4H): Expect a complex multiplet pattern between δ 6.8-7.2 ppm, characteristic of an ortho-disubstituted benzene ring.

-

Methylene Protons (-O-CH₂-): A singlet around δ 4.5-4.7 ppm. The deshielding is due to the adjacent ether oxygen and the carbonyl group.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm.

-

Amide Protons (-NH₂): Two broad singlets, typically between δ 5.5-7.5 ppm. The chemical shift can be highly variable depending on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168-172 ppm.

-

Aromatic Carbons: Six distinct signals between δ 110-155 ppm. The carbons directly attached to oxygen (C-O-CH₂ and C-OCH₃) will be the most downfield in this region.

-

Methylene Carbon (-O-CH₂-): A signal around δ 65-70 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: Two distinct bands (symmetric and asymmetric) in the range of 3200-3400 cm⁻¹, characteristic of a primary amide.

-

C=O Stretch (Amide I band): A strong, sharp absorption peak around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II band): A band near 1620-1650 cm⁻¹.

-

C-O-C Stretch (Aryl Ether): A strong, characteristic absorption around 1230-1260 cm⁻¹.

-

Pharmacological Context and Potential Applications

The therapeutic potential of 2-(2-Methoxyphenoxy)acetamide is an area of active investigation, primarily driven by its structural characteristics and the known bioactivities of the broader phenoxy acetamide family.

-

Anti-inflammatory and Analgesic Potential: The compound is utilized in pharmacological research to develop new anti-inflammatory and analgesic agents.[2] The core structure is believed to be capable of inhibiting enzymes involved in inflammatory pathways.[2] This aligns with findings for other phenoxy acetamide derivatives, where the introduction of specific substituents has been shown to enhance anti-inflammatory and analgesic functions.[3]

-

Central Nervous System (CNS) Activity: The guaiacol ether moiety is structurally related to the centrally acting muscle relaxant Mephenesin (3-(2-methylphenoxy)propane-1,2-diol)[5][6]. Mephenesin, while historically significant, has a short duration of action and a low therapeutic index[5]. This has driven research into derivatives with improved pharmacokinetic and safety profiles. The structural similarity suggests that 2-(2-Methoxyphenoxy)acetamide could be investigated for potential muscle relaxant, sedative, or other neuromodulatory activities.

-

Agrochemical Applications: Beyond medicine, there is research interest in applying this compound in agriculture as a plant growth regulator, potentially to improve the yield and quality of certain crops[2].

Caption: Potential research applications of 2-(2-Methoxyphenoxy)acetamide.

Safety, Handling, and Storage

As with any research chemical, proper handling and storage are paramount to ensure material integrity and personnel safety.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, in a dry environment to prevent hydrolysis and degradation[2].

-

Handling: In the absence of comprehensive toxicological data, 2-(2-Methoxyphenoxy)acetamide should be handled as a potentially hazardous substance. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

- EvitaChem. N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide.

- PubChem. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135.

-

National Center for Biotechnology Information. 2-(2-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide. PubChem Compound Summary for CID 676180. Available at: [Link]

- CymitQuimica. 2-chloro-n-(2-methoxyphenyl)acetamide.

- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

- Lead Compounds. 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide.

- ChemicalBook. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum.

- NIST WebBook. Acetamide, N-(2-methoxyphenyl)-.

-

Wikipedia. Mephenesin. Available at: [Link]

-

PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available at: [Link]

- SpectraBase. Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(3,5-dimethylphenyl)- - Optional[13C NMR].

-

PubChem. Mephenesin | C10H14O3 | CID 4059. Available at: [Link]

-

TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Journal of Chemical Natural Resources. Available at: [Link]

- Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

- Google Patents. CN101838249A - Method for preparing high-purity guaiacol glycidyl ether.

-

PubChem. 2-Methoxyacetamide | C3H7NO2 | CID 140060. Available at: [Link]

-

PubChem. 2-(4-Methoxyphenyl)acetamide | C9H11NO2 | CID 241868. Available at: [Link]

-

MySkinRecipes. 2-(2-Methoxyphenoxy)acetamide. Available at: [Link]

-

SpectraBase. 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide - Optional[1H NMR] - Spectrum. Available at: [Link]

- Google Patents. WO2011113228A1 - A process for preparing guaiacol glycidyl.

- Google Patents. WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether.

-

PlantaeDB. Mephenesin - Chemical Compound. Available at: [Link]

-

PubChem. 2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide. Available at: [Link]

-

AHH Chemical. 444146-41-2(2-(2-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide) Product Description. Available at: [Link]

-

BIOFOUNT. 2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide Hydrochloride. Available at: [Link]

Sources

- 1. 2-(2-METHOXYPHENOXY)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(2-Methoxyphenoxy)acetamide [myskinrecipes.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil | Journal of Chemical Natural Resources [talenta.usu.ac.id]

- 5. Mephenesin - Wikipedia [en.wikipedia.org]

- 6. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(2-Methoxyphenoxy)acetamide" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyphenoxy)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Methoxyphenoxy)acetamide, a valuable compound in the landscape of medicinal chemistry research. Phenoxy acetamide derivatives are known for a range of pharmacological activities, making robust and well-documented synthetic and analytical methods essential for drug development professionals.[1][2] This document details a reliable synthetic route via the Williamson ether synthesis, chosen for its efficiency and broad applicability.[3][4] We delve into the mechanistic underpinnings of this choice, offering a field-proven, step-by-step experimental protocol. Furthermore, a multi-technique approach to the structural elucidation and purity confirmation of the final compound is presented, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as a practical and authoritative resource for researchers and scientists engaged in the synthesis and analysis of novel chemical entities.

Introduction to 2-(2-Methoxyphenoxy)acetamide

2-(2-Methoxyphenoxy)acetamide (CAS No: 183427-87-4) is an organic compound featuring a core structure that combines a guaiacol (2-methoxyphenol) moiety linked through an ether bond to an acetamide group.[5] This structural motif is of significant interest in synthetic and medicinal chemistry due to the prevalence of both ether and amide linkages in biologically active molecules. The strategic combination of these functional groups can influence pharmacokinetic properties such as solubility, stability, and receptor binding affinity.

Chemical Structure and Properties

The molecule's structure is foundational to its chemical behavior and analytical profile. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [5] |

| Molecular Weight | 181.19 g/mol | [5] |

| IUPAC Name | 2-(2-methoxyphenoxy)acetamide | |

| Appearance | Expected to be a solid at room temperature |

Below is a diagram illustrating the molecular structure of 2-(2-Methoxyphenoxy)acetamide.

Caption: Molecular structure of 2-(2-Methoxyphenoxy)acetamide.

Synthesis Methodology

The synthesis of 2-(2-Methoxyphenoxy)acetamide is efficiently achieved via the Williamson ether synthesis. This classic yet powerful reaction forms an ether from an organohalide and an alkoxide.[3] In this specific application, it involves the reaction of a phenoxide ion (generated from guaiacol) with a primary alkyl halide (2-chloroacetamide).

Principle: The Williamson Ether Synthesis

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3] The choice of this pathway is guided by the following principles:

-

Nucleophile Generation: Guaiacol, a phenol, is significantly more acidic than aliphatic alcohols. This allows for its facile deprotonation by a moderately strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium guaiacolate salt. This salt provides the highly nucleophilic phenoxide ion required for the reaction.

-

Electrophile Choice: 2-Chloroacetamide serves as an excellent electrophile. The carbon atom bonded to the chlorine is primary and is activated by the adjacent electron-withdrawing carbonyl group, making it highly susceptible to nucleophilic attack. Tertiary or even secondary halides are generally avoided as they can lead to competing elimination reactions.[3]

-

Mechanism: The phenoxide ion performs a backside attack on the carbon atom bearing the chlorine atom, displacing the chloride ion as the leaving group in a single, concerted step. This SN2 pathway ensures a clean and efficient formation of the desired ether linkage.

Synthesis and Purification Workflow

The overall process, from starting materials to the purified final product, is outlined in the diagram below.

Caption: General workflow for the synthesis of 2-(2-Methoxyphenoxy)acetamide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, isolation, and purification.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Guaiacol | 124.14 | 5.0 g | 40.28 |

| Sodium Hydroxide | 40.00 | 1.61 g | 40.28 |

| 2-Chloroacetamide | 93.51 | 3.77 g | 40.28 |

| Acetone (Solvent) | - | 100 mL | - |

| Ethanol (Recrystallization) | - | As needed | - |

| Deionized Water | - | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guaiacol (5.0 g, 40.28 mmol) and acetone (100 mL). Stir until the guaiacol has completely dissolved.

-

Base Addition: Carefully add powdered sodium hydroxide (1.61 g, 40.28 mmol). Stir the mixture for 30 minutes at room temperature to facilitate the formation of the sodium guaiacolate salt.

-

Addition of Electrophile: Add 2-chloroacetamide (3.77 g, 40.28 mmol) to the suspension.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The byproduct, sodium chloride (NaCl), will precipitate. Filter the mixture to remove the NaCl solid. Wash the solid with a small amount of cold acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. The resulting solid is the crude 2-(2-Methoxyphenoxy)acetamide.

-

Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Add deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Comprehensive Characterization

Unambiguous structural confirmation of the synthesized product is critical. A combination of spectroscopic techniques should be employed to validate the identity and purity of the 2-(2-Methoxyphenoxy)acetamide.

Spectroscopic Analysis

The following data are predicted based on the known effects of the functional groups present in the molecule.

-

¹H Nuclear Magnetic Resonance (¹H NMR):

-

Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 6.8-7.2 ppm, corresponding to the four protons on the benzene ring.

-

Methylene Protons (-O-CH₂-): A singlet is expected around δ 4.6-4.8 ppm. The deshielding effect of the adjacent ether oxygen and amide group places it in this downfield region.

-

Methoxy Protons (-OCH₃): A sharp singlet should appear around δ 3.8-3.9 ppm, which is characteristic of a methoxy group attached to an aromatic ring.[6]

-

Amide Protons (-NH₂): Two broad singlets (or one very broad singlet) are expected between δ 5.5-7.5 ppm. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR):

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear significantly downfield, around δ 168-172 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon attached to the ether oxygen (C-O) and the carbon attached to the methoxy group (C-OCH₃) will be the most downfield in this region.

-

Methylene Carbon (-O-CH₂-): The methylene carbon should appear around δ 65-70 ppm.

-

Methoxy Carbon (-OCH₃): The methoxy carbon peak is typically found around δ 55-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two medium to sharp bands (for primary amide) or one broad band around 3200-3400 cm⁻¹ indicate the N-H bonds of the amide.

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) correspond to the aromatic C-H bonds.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the C-H bonds of the methoxy and methylene groups.

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹ is a key indicator of the amide carbonyl group.

-

N-H Bending (Amide II): A band around 1600-1640 cm⁻¹ is characteristic of the N-H bending vibration.

-

C-O-C Stretching (Ether): A strong band corresponding to the asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1230-1270 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): For Electron Ionization (EI), a molecular ion peak should be observed at an m/z ratio of 181, corresponding to the molecular weight of the compound [C₉H₁₁NO₃]⁺.

-

Fragmentation Patterns: Key fragments would likely arise from the cleavage of the ether bond. A prominent peak at m/z 123 could correspond to the loss of the acetamide radical (•CH₂CONH₂), leaving the guaiacoxy cation. Another significant fragment could be observed at m/z 137, corresponding to the guaiacol cation, resulting from McLafferty rearrangement or other fragmentation pathways.

-

Summary of Expected Analytical Data

| Technique | Feature | Expected Value/Region |

| ¹H NMR | Aromatic Protons | δ 6.8-7.2 ppm (m, 4H) |

| Methylene Protons | δ 4.6-4.8 ppm (s, 2H) | |

| Methoxy Protons | δ 3.8-3.9 ppm (s, 3H) | |

| Amide Protons | δ 5.5-7.5 ppm (br s, 2H) | |

| IR | N-H Stretch | 3200-3400 cm⁻¹ |

| C=O Stretch | 1650-1680 cm⁻¹ | |

| C-O-C Stretch | 1230-1270 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 181 |

Discussion and Field Insights

Reaction Optimization and Purity

While the described protocol is robust, reaction conditions can be optimized. The choice of solvent can influence reaction rates; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, but acetone is often sufficient and simplifies workup. The key to a successful synthesis is ensuring the complete formation of the phenoxide before the addition of the electrophile and carefully monitoring the reaction to completion to minimize side products. The final purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and by checking for a sharp melting point.

Safety Considerations

-

Guaiacol: Is harmful if swallowed or in contact with skin and can cause serious eye irritation.

-

Sodium Hydroxide: Is a corrosive solid that can cause severe skin burns and eye damage.

-

2-Chloroacetamide: Is toxic if swallowed and can cause skin and eye irritation.

-

Solvents: Acetone and ethanol are flammable. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

This guide has outlined a reliable and well-understood method for the synthesis of 2-(2-Methoxyphenoxy)acetamide using the Williamson ether synthesis. The rationale for the chosen synthetic strategy has been explained, and a detailed, practical protocol has been provided. Furthermore, a comprehensive analytical workflow has been described to ensure the unambiguous characterization and validation of the final product's structure and purity. This document provides a solid foundation for researchers and drug development professionals working with this class of compounds.

References

-

PubChem. Compound Summary for CID 7135, N-(2-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

-

TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. [Link]

-

NIST. Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

-

J-Stage. Synthesis and Fungicidal Activities of Phenoxyphenyl Alkoxyiminoacetamide Derivatives. [Link]

-

ResearchGate. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. [Link]

-

University of Wisconsin-Platteville. The Williamson Ether Synthesis. [Link]

-

SpectraBase. Acetamide, 2-(4-benzyloxyphenoxy)-N-(2-methoxyphenyl)-. [Link]

-

National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

ResearchGate. Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. [Link]

-

University of Colorado Denver. Experiment 06 Williamson Ether Synthesis. [Link]

-

PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

-

Royal Society of Chemistry. Synthesis, biological and computational studies of flavonoid acetamide derivatives. [Link]

-

SpectraBase. Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(3,5-dimethylphenyl)-. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

PubChem. 2-(2-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Wikipedia. Guaiacol. [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. francis-press.com [francis-press.com]

- 5. 2-(2-METHOXYPHENOXY)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Methoxyphenoxy)acetamide

Introduction

2-(2-Methoxyphenoxy)acetamide, with the molecular formula C₉H₁₁NO₃, is an organic compound featuring a methoxy-substituted aromatic ring, an ether linkage, and a primary amide functional group.[1][2] While it serves as a potential building block in medicinal chemistry and materials science, a comprehensive, publicly available experimental dataset detailing its spectroscopic characteristics is notably scarce. This guide aims to fill that gap by providing a thorough analysis of its mass spectrum, complemented by a theoretically predicted interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

This document is structured to provide not just data, but a foundational understanding of the analytical workflow. It explains the causality behind instrumental choices and offers a predictive framework for researchers working with this or structurally similar molecules where reference spectra are unavailable. The integrity of this guide rests on a combination of available experimental evidence and predictions grounded in established spectroscopic principles.

Molecular Structure and Analysis Overview

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The key to this analysis is to break down the molecule into its constituent functional groups and unique atomic environments.

Sources

A Comprehensive Guide to the Crystal Structure Analysis of 2-(2-Methoxyphenoxy)acetamide: A Methodological Blueprint

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical frameworks required for the complete crystal structure analysis of the organic compound 2-(2-Methoxyphenoxy)acetamide. Designed for researchers, scientists, and professionals in drug development, this document transcends a simple recitation of protocols. Instead, it offers a narrative grounded in scientific causality, explaining not just how to conduct the analysis, but why specific experimental choices are made, ensuring a robust and self-validating scientific investigation.

Introduction: The Significance of Crystalline Architecture

The precise three-dimensional arrangement of atoms and molecules in a solid-state material—its crystal structure—is a fundamental determinant of its physical and chemical properties. For an active pharmaceutical ingredient (API) or a key intermediate like 2-(2-Methoxyphenoxy)acetamide, understanding its crystalline architecture is paramount. This knowledge influences critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can have profound implications for a drug's efficacy and safety. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a cornerstone of modern drug development and materials science.

This guide will delineate a comprehensive workflow for the crystal structure analysis of 2-(2-Methoxyphenoxy)acetamide, a compound with potential applications in medicinal chemistry.[1] While a dedicated crystal structure for this specific molecule is not publicly available as of this writing, this guide will leverage established methodologies from closely related methoxyphenyl acetamide derivatives to construct a robust and scientifically rigorous analytical pathway.[2][3][4]

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of 2-(2-Methoxyphenoxy)acetamide

The synthesis of 2-(2-Methoxyphenoxy)acetamide can be achieved through a multi-step reaction, with one common route involving guaiacol (2-methoxyphenol) as a starting material.[5][6] A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 2-(2-Methoxyphenoxy)acetamide

-

Step 1: Williamson Ether Synthesis. To a solution of guaiacol in a suitable solvent (e.g., acetone, ethanol), add a base such as potassium carbonate. Stir the mixture for a designated period (e.g., 20 minutes) to facilitate the formation of the phenoxide.[3]

-

Step 2: Alkylation. Add 2-chloroacetamide to the reaction mixture dropwise. The reaction is then typically refluxed for several hours to promote the nucleophilic substitution reaction, yielding 2-(2-Methoxyphenoxy)acetamide.[3]

-

Step 3: Purification. After cooling, the reaction mixture is poured into ice-cold water to precipitate the product. The solid is then filtered, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified compound.[2][3]

The synthesized compound's identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. The choice of crystallization method is critical and often requires empirical screening of various conditions.

Table 1: Common Crystallization Techniques for Organic Molecules

| Technique | Description | Rationale |

| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. | The gradual increase in concentration allows for ordered molecular packing and crystal growth. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a vessel containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | This method provides a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound decreases, leading to crystallization. | This technique is effective for compounds with a significant temperature-dependent solubility profile. |

For 2-(2-Methoxyphenoxy)acetamide, a systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) using the slow evaporation technique would be a logical starting point.[7]

The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector. Modern diffractometers are equipped with cryo-systems to cool the crystal (typically to 100 K) during data collection. This minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Workflow for SC-XRD Data Analysis

-

Structure Solution: The initial positions of the atoms are determined from the diffraction pattern using computational methods such as Direct Methods or the Patterson function.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction intensities.

-

Validation: The final crystal structure is rigorously validated using software tools like checkCIF to ensure its geometric and crystallographic sensibility.

The final output of a successful SC-XRD analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell dimensions, atomic coordinates, and bond lengths and angles.

Complementary and Corroborative Analyses

While SC-XRD provides the definitive atomic arrangement, a comprehensive understanding of the solid-state properties of 2-(2-Methoxyphenoxy)acetamide requires a multi-technique approach.

Powder X-ray Diffraction (PXRD)

PXRD is an essential tool for phase identification and for analyzing polycrystalline materials. It provides a "fingerprint" of the crystalline phase, which is invaluable for polymorphism screening and quality control. The experimental PXRD pattern of a synthesized batch of 2-(2-Methoxyphenoxy)acetamide can be compared to the pattern calculated from the single-crystal structure to confirm phase purity.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[2][4] The Hirshfeld surface is mapped with properties like dnorm (which highlights regions of close intermolecular contacts), electrostatic potential, and curvature. This analysis provides a detailed picture of the hydrogen bonds, van der Waals forces, and other interactions that govern the crystal packing.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts to the overall crystal packing. For a molecule like 2-(2-Methoxyphenoxy)acetamide, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O interactions.[4]

Spectroscopic Characterization

Spectroscopic techniques provide valuable information that complements the diffraction data.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For 2-(2-Methoxyphenoxy)acetamide, characteristic peaks for the N-H and C=O stretching of the amide group, as well as the C-O stretching of the ether and methoxy groups, would be expected.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy in solution confirms the molecular structure of the synthesized compound. Solid-state NMR can be used to study the local environment of atoms in the crystalline state and can be particularly useful for characterizing different polymorphic forms.

Thermal Analysis

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability of the crystalline material, identify melting points, and detect phase transitions.

Computational Modeling: A Synergistic Approach

Computational methods, particularly Density Functional Theory (DFT), can be used to complement experimental findings.[8] The geometry of the 2-(2-Methoxyphenoxy)acetamide molecule can be optimized using DFT calculations, and the results can be compared with the experimental geometry obtained from SC-XRD. This comparison can provide insights into the effects of the crystalline environment on the molecular conformation.

Conclusion: A Holistic View of the Crystalline State

The crystal structure analysis of 2-(2-Methoxyphenoxy)acetamide, as outlined in this guide, is a multi-faceted process that integrates synthesis, crystallization, advanced diffraction techniques, spectroscopy, and computational modeling. This holistic approach is essential for gaining a deep and comprehensive understanding of the solid-state properties of this compound. The insights derived from such an analysis are not only of fundamental scientific interest but are also of immense practical importance for the development of new pharmaceutical products and advanced materials. By following the rigorous and self-validating methodologies described herein, researchers can confidently and accurately characterize the crystalline architecture of 2-(2-Methoxyphenoxy)acetamide and related compounds, thereby accelerating the pace of innovation in their respective fields.

References

- EvitaChem. N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide.

- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

-

TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]

-

SpectraBase. 2-(2-Methoxy-4-nitrophenoxy)acetamide. [Link]

-

PubChem - NIH. 2-(2-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide. [Link]

-

PlumX. Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-COVID-19 Molecular Docking Investigation of 2-(2-Formylphenoxy)acetamide. [Link]

-

IUCr Journals. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

-

IUCrData. Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. [Link]

-

NIST WebBook. Acetamide, N-(2-methoxyphenyl)-. [Link]

-

PubChem. N-[2-(2-methoxyphenoxy)ethyl]acetamide. [Link]

-

NIH. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. [Link]

-

PMC - NIH. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. [Link]

-

ResearchGate. (PDF) N′-{2-[2-(4-Methoxyphenyl)ethenyl]phenyl}acetamide. [Link]

-

PMC - NIH. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

-

MDPI. Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. [Link]

-

NIST WebBook. Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. [Link]

-

BioResources. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS. [Link]

-

PubChem. Guaiacylglycerol-beta-guaiacyl ether. [Link]

Sources

- 1. Buy N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide (EVT-2563791) | 1286699-05-5 [evitachem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-METHOXYPHENOXY)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

- 7. PlumX [plu.mx]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity Screening of 2-(2-Methoxyphenoxy)acetamide

Foreword: The Scientific Rationale for Investigation

In the landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of progress. The compound 2-(2-Methoxyphenoxy)acetamide, a derivative of guaiacol, represents a compelling candidate for systematic biological evaluation. Structurally related to Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), a well-known expectorant with muscle relaxant properties, this molecule belongs to a chemical class that has demonstrated a surprisingly diverse range of biological activities.[1][2] Various acetamide derivatives have been reported to possess antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties.[3][4] This confluence of structural precedent and the established bioactivity of related compounds provides a strong rationale for a comprehensive screening cascade to elucidate the therapeutic potential of 2-(2-Methoxyphenoxy)acetamide.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed framework for the initial biological activity screening of this compound. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: A Tiered Strategy for Comprehensive Biological Screening

A successful preliminary investigation hinges on a logical, multi-tiered screening strategy that efficiently casts a wide net for potential bioactivity before committing resources to more intensive studies. We propose a primary screening panel focused on three high-impact therapeutic areas: oncology, inflammation, and infectious diseases. This approach allows for a rapid, cost-effective initial assessment.

A positive result, or "hit," in any of these primary assays would trigger a more focused secondary screening phase to determine dose-dependency, selectivity, and preliminary mechanism of action.

Caption: High-level overview of the proposed tiered screening strategy.

Part 2: Cytotoxicity Screening for Anticancer Potential

The initial step in assessing anticancer potential is to evaluate the compound's effect on cell viability. The MTT assay is a robust, colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which in most populations, correlates directly with the number of viable cells.[5][6] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]

Experimental Design & Rationale

-

Cell Line Panel : A representative panel should be used. For instance:

-

HT-29 (Human Colon Adenocarcinoma) : To investigate activity against a common solid tumor type. Structurally related compound 2-Chloro-N-(2-methoxyphenyl)acetamide has shown activity against colon cancer cells.[3]

-

MCF-7 (Human Breast Adenocarcinoma) : A well-characterized, hormone-responsive cancer cell line.

-

HEK-293 (Human Embryonic Kidney) : A non-cancerous human cell line to serve as a control for assessing general cytotoxicity versus cancer-specific effects. A significant difference in potency between cancer and non-cancerous cells would suggest a favorable therapeutic window.

-

-

Controls :

-

Vehicle Control (DMSO) : The test compound will be dissolved in Dimethyl Sulfoxide (DMSO). This control ensures that the solvent itself has no effect on cell viability.

-

Positive Control (Doxorubicin) : A well-known chemotherapeutic agent to validate that the assay system can detect cytotoxic effects.

-

Negative Control (Media Only) : To establish a baseline for 100% cell viability.

-

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[7]

-

Compound Treatment : Prepare serial dilutions of "2-(2-Methoxyphenoxy)acetamide" (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.[8] Also add vehicle and positive controls.

-

Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration should be sufficient to observe effects on cell proliferation.

-

MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8][9]

-

Solubilization : Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix thoroughly by pipetting up and down.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

| Compound | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | HEK-293 IC50 (µM) |

| 2-(2-Methoxyphenoxy)acetamide | TBD | TBD | TBD |

| Doxorubicin (Positive Control) | ~0.5 | ~0.8 | ~1.2 |

| DMSO (Vehicle Control) | >100 | >100 | >100 |

TBD: To Be Determined

Part 3: Screening for Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages following stimulation by agents like lipopolysaccharide (LPS).[7] Overproduction of NO is a hallmark of inflammatory conditions. Therefore, a compound's ability to inhibit NO production in stimulated macrophages is a strong indicator of potential anti-inflammatory activity.[7]

The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (a stable metabolite of NO) in the cell culture supernatant.[7][10]

Experimental Design & Rationale

-

Cell Model : RAW 264.7 murine macrophage cell line is a standard and widely accepted in vitro model for studying inflammation.[7] These cells reliably produce NO upon stimulation with LPS.

-

Stimulant : Lipopolysaccharide (LPS) , a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and inducer of the inflammatory response.

-

Controls :

-

Negative Control : Untreated cells (no LPS, no compound) to measure baseline NO levels.

-

Positive Control (LPS only) : To confirm that LPS stimulation induces NO production.

-

Drug Control (L-NAME) : A known iNOS inhibitor to validate the assay's ability to detect inhibition.

-

Vehicle Control (LPS + DMSO) : To ensure the solvent does not interfere with the inflammatory response.

-

Protocol: Nitric Oxide Inhibition Assay

-

Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.[7]

-

Compound Pre-treatment : Remove the old medium. Add 100 µL of fresh medium containing various concentrations of "2-(2-Methoxyphenoxy)acetamide" or control compounds. Incubate for 1-2 hours.[7]

-

LPS Stimulation : Add 100 µL of medium containing 2 µg/mL LPS to each well (for a final concentration of 1 µg/mL), except for the negative control wells. Incubate for an additional 24 hours.[7]

-

Griess Assay :

-

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[7]

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 5-10 minutes at room temperature, protected from light.[7]

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Measure the absorbance at 540 nm.[7]

-

-

Data Analysis : A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.[10] The percentage of NO inhibition is calculated relative to the LPS-only control. A concurrent MTT assay on the remaining cells is crucial to ensure that the observed NO reduction is not due to cytotoxicity.[10]

Caption: Workflow for the in vitro anti-inflammatory (NO inhibition) assay.

Data Presentation

| Compound | Concentration (µM) | % NO Inhibition | Cell Viability (%) |

| 2-(2-Methoxyphenoxy)acetamide | 10 | TBD | TBD |

| 50 | TBD | TBD | |

| 100 | TBD | TBD | |

| L-NAME (Drug Control) | 100 | ~85% | >95% |

| LPS + DMSO (Vehicle Control) | - | 0% | 100% |

TBD: To Be Determined

Part 4: Antimicrobial Susceptibility Testing

The widespread emergence of antimicrobial resistance necessitates the search for new antibacterial and antifungal agents.[11] The Minimum Inhibitory Concentration (MIC) is the gold standard for determining the antimicrobial potency of a compound.[11] It is defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism in vitro.[11][12] The broth microdilution method is a highly standardized and efficient technique for determining MIC values.

Experimental Design & Rationale

-

Microorganism Panel : A panel of clinically relevant and standard quality control strains should be used:

-

Gram-positive : Staphylococcus aureus (e.g., ATCC 25923)

-

Gram-negative : Escherichia coli (e.g., ATCC 25922)

-

Fungus : Candida albicans (e.g., ATCC 90028)

-

-

Method : Broth microdilution in a 96-well plate format allows for testing multiple concentrations and replicates simultaneously.[13]

-

Controls :

-

Growth Control : Inoculated broth without any antimicrobial agent to confirm the viability of the inoculum.

-

Sterility Control : Uninoculated broth to check for contamination of the medium.

-

Positive Drug Controls : Ciprofloxacin (for bacteria) and Fluconazole (for Candida) to validate the assay.

-

Protocol: Broth Microdilution MIC Assay

-

Compound Preparation : Prepare a 2-fold serial dilution of "2-(2-Methoxyphenoxy)acetamide" in Mueller-Hinton Broth (for bacteria) or RPMI medium (for Candida) directly in a 96-well microtiter plate.[13]

-

Inoculum Preparation : Grow microorganisms to the logarithmic phase. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

Inoculation : Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.[11]

-

Incubation : Incubate the plates at 37°C for 16-24 hours.[11]

-

MIC Determination : The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[11][14]

Caption: Workflow for the broth microdilution MIC determination assay.

Data Presentation

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 2-(2-Methoxyphenoxy)acetamide | TBD | TBD | TBD |

| Ciprofloxacin (Control) | ≤1 | ≤0.5 | NA |

| Fluconazole (Control) | NA | NA | ≤2 |

TBD: To Be Determined; NA: Not Applicable

Conclusion and Forward Path

This technical guide outlines a robust, logical, and efficient strategy for the initial biological screening of "2-(2-Methoxyphenoxy)acetamide." By employing standardized and validated in vitro assays for cytotoxicity, anti-inflammatory, and antimicrobial activities, researchers can rapidly identify potential therapeutic avenues for this compound. The causality-driven experimental design, including appropriate cell lines and controls, ensures the scientific integrity and trustworthiness of the data generated. A confirmed "hit" from this primary screening phase will provide the empirical foundation necessary to justify and design more advanced studies, including dose-response analyses, selectivity profiling, and elucidation of the molecular mechanism of action, ultimately paving the way for potential preclinical development.

References

- MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (n.d.). Google Cloud.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.

- MTT assay protocol. (n.d.). Abcam.

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). National Institutes of Health (NIH).

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.

- 2-chloro-n-(2-methoxyphenyl)acetamide. (n.d.). CymitQuimica.

- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Institutes of Health (NIH).

- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.

- The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH.

- Application Notes and Protocols for Nitric Oxide Production Assay for Columbin. (n.d.). Benchchem.

- Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". (n.d.). Benchchem.

- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Journal of Drug Delivery and Therapeutics.

- Guaifenesin. (n.d.). Wikipedia.

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health (NIH).

- Guaifenesin. (n.d.). PubChem, National Institutes of Health (NIH).

Sources

- 1. Guaifenesin - Wikipedia [en.wikipedia.org]

- 2. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro-n-(2-methoxyphenyl)acetamide | CymitQuimica [cymitquimica.com]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. clyte.tech [clyte.tech]

- 7. benchchem.com [benchchem.com]

- 8. static.igem.wiki [static.igem.wiki]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. benchchem.com [benchchem.com]

- 14. bmglabtech.com [bmglabtech.com]

Potential therapeutic targets of "2-(2-Methoxyphenoxy)acetamide"

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(2-Methoxyphenoxy)acetamide

Authored by: A Senior Application Scientist

Abstract

2-(2-Methoxyphenoxy)acetamide represents a chemical scaffold with intriguing therapeutic potential, suggested by its structural relationship to established centrally acting muscle relaxants and its inclusion in novel antimicrobial compounds. This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2-(2-Methoxyphenoxy)acetamide, designed for researchers, scientists, and drug development professionals. We will delve into two primary avenues of investigation: its potential as a modulator of neuromuscular activity and its prospective role as an antimicrobial agent. This document will detail the scientific rationale, propose robust experimental workflows for target validation, and provide in-depth protocols to guide laboratory investigation.

Introduction: The Therapeutic Promise of a Simple Scaffold

The compound 2-(2-Methoxyphenoxy)acetamide, while not extensively characterized as a standalone therapeutic, belongs to a class of phenoxy acetamide derivatives that have demonstrated diverse biological activities. Its structural similarity to known centrally acting muscle relaxants, such as mephenoxalone and the guaifenesin derivative methocarbamol, strongly suggests a potential for modulating the central nervous system (CNS) to alleviate musculoskeletal disorders.[1][2][3][4] Furthermore, recent studies have incorporated this moiety into novel compounds exhibiting antimicrobial properties, opening a second, distinct therapeutic avenue.[5] This guide will dissect these two potential applications, providing a logical and experimentally grounded framework for their investigation.

Potential Therapeutic Avenue 1: Central Nervous System Modulation – A Muscle Relaxant and Anxiolytic Candidate

The primary hypothesis for the CNS activity of 2-(2-Methoxyphenoxy)acetamide is based on the established pharmacology of its structural analogs. Mephenoxalone, a muscle relaxant and mild anxiolytic, is thought to act by inhibiting polysynaptic reflex arcs in the spinal cord and potentially modulating inhibitory neurotransmitter systems.[4][6] Specifically, enhancement of gamma-aminobutyric acid (GABA) activity is a known mechanism for many centrally acting muscle relaxants.[2]

Proposed Mechanism of Action: GABAergic System Modulation

We hypothesize that 2-(2-Methoxyphenoxy)acetamide may act as a positive allosteric modulator of GABA-A receptors. This would lead to an increased influx of chloride ions into neurons upon GABA binding, resulting in hyperpolarization and reduced neuronal excitability. This reduction in excitability within the spinal cord and higher brain centers could manifest as skeletal muscle relaxation and anxiolytic effects.

Diagram: Proposed GABAergic Modulation Pathway

Caption: Proposed mechanism of 2-(2-Methoxyphenoxy)acetamide at the GABAergic synapse.

Experimental Workflow for CNS Target Validation

A multi-tiered approach is necessary to validate the hypothesized CNS activity and elucidate the precise mechanism of action.

Diagram: CNS Target Validation Workflow

Caption: Experimental workflow for validating CNS targets of 2-(2-Methoxyphenoxy)acetamide.

Detailed Experimental Protocols

Objective: To determine if 2-(2-Methoxyphenoxy)acetamide binds to the GABA-A receptor complex.

Methodology:

-

Membrane Preparation: Prepare synaptic membrane fractions from rat or mouse whole brain or specific regions (e.g., cortex, cerebellum).

-

Radioligand: Use a radiolabeled ligand that binds to a specific site on the GABA-A receptor, such as [³H]muscimol (GABA agonist site) or [³H]flunitrazepam (benzodiazepine site).

-

Assay Conditions: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of 2-(2-Methoxyphenoxy)acetamide.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of 2-(2-Methoxyphenoxy)acetamide for displacing the radioligand. A positive result would be a concentration-dependent displacement of the radioligand.

Objective: To functionally assess the effect of 2-(2-Methoxyphenoxy)acetamide on GABA-A receptor-mediated currents.

Methodology:

-

Cell Culture: Use primary cortical or hippocampal neurons cultured on glass coverslips.

-

Recording: Perform whole-cell voltage-clamp recordings from individual neurons.

-

GABA Application: Apply GABA at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline chloride current.

-

Compound Application: Co-apply 2-(2-Methoxyphenoxy)acetamide with GABA and measure the change in current amplitude.

-

Data Analysis: A potentiation of the GABA-evoked current in the presence of the compound would indicate positive allosteric modulation.

Potential Therapeutic Avenue 2: Antimicrobial Agent – A Novel Bacterial Target

A study involving the synthesis of thiazolo[4,5‐b]pyridin‐5‐ones incorporated the 2-(2-methoxyphenoxy)acetamide moiety into some of the derivatives.[5] Molecular docking studies in this research predicted that these compounds might exert their antibacterial effect by inhibiting the E. coli MurB enzyme.[5] MurB is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for novel antibiotics.

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

We hypothesize that 2-(2-Methoxyphenoxy)acetamide itself, or as a critical pharmacophore, inhibits the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme. This enzyme catalyzes a key step in the synthesis of UDP-N-acetylmuramic acid, a vital precursor for the peptidoglycan cell wall in both Gram-positive and Gram-negative bacteria. Inhibition of MurB would disrupt cell wall synthesis, leading to bacterial cell lysis and death.

Diagram: Proposed MurB Inhibition Pathway

Caption: Experimental workflow for validating antimicrobial targets of 2-(2-Methoxyphenoxy)acetamide.

Detailed Experimental Protocols

Objective: To directly measure the inhibitory activity of 2-(2-Methoxyphenoxy)acetamide against purified MurB enzyme.

Methodology:

-

Protein Expression and Purification: Clone, express, and purify recombinant MurB from a relevant bacterial species (e.g., E. coli or S. aureus).

-

Assay Principle: The MurB reaction involves the oxidation of NADPH. The rate of NADPH consumption can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

-

Assay Conditions: In a microplate format, combine buffer, the substrate UDP-N-acetylenolpyruvylglucosamine, NADPH, and varying concentrations of 2-(2-Methoxyphenoxy)acetamide.

-

Reaction Initiation: Initiate the reaction by adding the purified MurB enzyme.

-

Data Analysis: Measure the rate of decrease in absorbance at 340 nm. Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

Objective: To determine if treatment of whole bacteria with 2-(2-Methoxyphenoxy)acetamide leads to the accumulation of the MurB substrate, confirming target engagement in a cellular context.

Methodology:

-

Bacterial Culture: Grow a susceptible bacterial strain to mid-log phase.

-

Radiolabeling: Add a radiolabeled precursor of peptidoglycan synthesis, such as [¹⁴C]N-acetylglucosamine, to the culture medium.

-

Compound Treatment: Treat the cultures with 2-(2-Methoxyphenoxy)acetamide at a concentration at or above its MIC. Include a known cell wall synthesis inhibitor (e.g., fosfomycin, which inhibits MurA) as a positive control.

-

Precursor Extraction: After a defined incubation period, extract the intracellular pool of soluble nucleotide precursors.

-

Analysis: Separate the extracted precursors using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

-

Data Interpretation: Inhibition of MurB should lead to a measurable accumulation of its substrate, UDP-GlcNAc-enolpyruvate, compared to untreated controls.

Quantitative Data Summary

The following tables should be populated with experimental data as it is generated through the proposed workflows.

Table 1: CNS Activity Profile of 2-(2-Methoxyphenoxy)acetamide

| Assay | Endpoint | Result |

| GABA-A Receptor Binding | IC₅₀ (µM) | TBD |

| Patch Clamp Electrophysiology | % Potentiation of GABA Current | TBD |

| Rotarod Test | Latency to Fall (s) | TBD |

| Elevated Plus Maze | Time in Open Arms (%) | TBD |

Table 2: Antimicrobial Activity Profile of 2-(2-Methoxyphenoxy)acetamide

| Assay | Endpoint | Result |

| MIC vs. E. coli | µg/mL | TBD |

| MIC vs. S. aureus | µg/mL | TBD |

| MurB Enzymatic Inhibition | IC₅₀ (µM) | TBD |

| Precursor Accumulation | Fold-increase of Substrate | TBD |

Conclusion and Future Directions

2-(2-Methoxyphenoxy)acetamide presents a compelling starting point for two distinct drug discovery campaigns. The structural analogy to known muscle relaxants provides a strong rationale for investigating its effects on the GABAergic system. The preliminary in silico evidence for MurB inhibition suggests a promising, and potentially novel, antimicrobial mechanism. The experimental frameworks detailed in this guide provide a rigorous, step-wise approach to validate these hypotheses, from initial in vitro screening to mechanistic confirmation in cellular and in vivo models. Successful validation of either therapeutic avenue would warrant further investigation into structure-activity relationships, lead optimization, and preclinical development.

References

-

Anderson, R. J., et al. (2009). Development of a Nitric Oxide-Releasing Analogue of the Muscle Relaxant Guaifenesin for Skeletal Muscle Satellite Cell Myogenesis. Molecular Pharmaceutics. [Link]

-

medtigo. (n.d.). mephenoxalone | Dosing & Uses. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Mephenoxalone?[Link]

-

The Sports Pharmacist. (2020, October 19). Cough medicine as a muscle relaxant?[Link]

-

Bennett, R. M., et al. (2017). Efficacy and safety of guaifenesin for upper back, neck, and shoulder pain: a Phase II proof-of-concept, multicenter, placebo-controlled, repeat-dose, parallel-group study. Journal of Pain Research. [Link]

-

K Health. (2022, August 5). Over-the-Counter Muscle Relaxers: Options, Side Effects, & Risks. [Link]

-

Hashmi, F., & Sharma, A. (2024). Dextromethorphan Guaifenesin. In StatPearls. StatPearls Publishing. [Link]

-

Patsnap Synapse. (2024, June 15). What is Mephenoxalone used for?[Link]

-

Wikipedia. (n.d.). Mephenoxalone. [Link]

-

Tighrine, A., et al. (2021). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Chemistry & Biodiversity. [Link]

-

ResearchGate. (2021). Avoiding the Interaction between S-protein of SARS-CoV- 2 and ACE2, to Develop an Adjuvant Antiviral by Molecular Docking. [Link]

Sources

- 1. mephenoxalone | Dosing & Uses | medtigo [medtigo.com]

- 2. What is the mechanism of Mephenoxalone? [synapse.patsnap.com]

- 3. Efficacy and safety of guaifenesin for upper back, neck, and shoulder pain: a Phase II proof-of-concept, multicenter, placebo-controlled, repeat-dose, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mephenoxalone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. What is Mephenoxalone used for? [synapse.patsnap.com]

A Multi-Faceted Strategy for Elucidating the Mechanism of Action of 2-(2-Methoxyphenoxy)acetamide

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

2-(2-Methoxyphenoxy)acetamide is a novel small molecule whose mechanism of action has not been characterized. This guide presents a comprehensive, systematic, and multi-disciplinary workflow designed to predict, validate, and characterize its biological activity. By integrating computational predictions with targeted in vitro and cell-based assays, this strategy provides a robust framework for elucidating the compound's mechanism of action (MoA), thereby enabling informed decisions in early-stage drug discovery and development. The workflow begins with a hypothesis-generating in silico phase, leveraging ligand similarity-based target prediction. These computational hypotheses are then rigorously tested through a series of hypothesis-driven in vitro assays focusing on plausible biological activities such as anti-inflammatory, antioxidant, and antimicrobial effects. Finally, cell-based assays are employed to investigate the compound's impact on key signaling pathways, providing a holistic view of its cellular effects. This document serves as a technical and strategic roadmap for researchers tasked with transforming a novel chemical entity into a well-characterized lead compound.

Introduction

The quest to identify and characterize novel therapeutic agents is a cornerstone of modern pharmaceutical research. 2-(2-Methoxyphenoxy)acetamide is a synthetic organic compound featuring two key structural motifs: a guaiacol (2-methoxyphenol) ether and an acetamide functional group. While the specific biological profile of this molecule is undefined, its constituent parts provide a rational basis for investigation. The guaiacol moiety is a well-known phenolic structure present in compounds with established antiseptic, expectorant, antioxidant, and anti-inflammatory properties[1]. Similarly, the acetamide scaffold is a privileged structure in medicinal chemistry, found in a multitude of approved drugs and experimental compounds exhibiting a wide range of biological activities, including analgesic and anti-inflammatory (e.g., COX-2 inhibition), antimicrobial, and anticancer effects[2][3][4].

The elucidation of a novel compound's mechanism of action (MoA) is a critical step in the drug discovery pipeline. A well-defined MoA is essential for lead optimization, predicting potential on- and off-target effects, and establishing a clear therapeutic rationale. This guide outlines a systematic, three-part strategy to de-orphanize 2-(2-Methoxyphenoxy)acetamide, moving from broad, computational predictions to specific, empirical validation.

Objective: To provide a detailed, field-proven workflow for the comprehensive MoA prediction and validation of 2-(2-Methoxyphenoxy)acetamide, suitable for drug discovery and chemical biology research settings.

Part 1: In Silico Hypothesis Generation

Causality and Rationale

Before committing to resource-intensive wet lab experiments, a computational pre-assessment is an invaluable and cost-effective first step.[5][6] In silico methods allow us to generate data-driven, testable hypotheses by comparing the chemical structure of our query molecule to vast databases of known bioactive compounds.[7][8][9] The fundamental principle, particularly for ligand-based approaches, is that structurally similar molecules often share common biological targets.[10] This allows for a rapid, preliminary profiling of 2-(2-Methoxyphenoxy)acetamide, guiding the design of subsequent validation experiments.

Methodology: Ligand-Based Target Prediction

We will utilize publicly available web servers that employ a combination of 2D and 3D similarity algorithms to predict protein targets. These tools compare the query molecule against curated libraries of ligands with experimentally validated activities.

Recommended Tools:

-

SwissTargetPrediction: Predicts the most probable protein targets based on a combination of 2D and 3D similarity to known ligands.[11][12][13]

-

PharmMapper: Identifies potential targets by fitting the query molecule into a large database of pharmacophore models derived from known protein-ligand complexes.[14]

Experimental Protocol: Target Prediction with SwissTargetPrediction

-

Prepare Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-(2-Methoxyphenoxy)acetamide. The SMILES is COC1=CC=CC=C1OCC(=O)N.

-

Access the Server: Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch).[12]

-

Submit the Query: Paste the SMILES string into the input box. Select "Homo sapiens" as the target organism.

-

Execute Prediction: Click the "Predict targets" button to initiate the analysis.

-

Analyze Results: The output will be a list of probable protein targets, ranked by a probability score. The results are typically categorized by protein class (e.g., enzymes, G protein-coupled receptors, ion channels).

-

Synthesize Hypotheses: Examine the top-ranking target classes and specific proteins. Given the compound's structure, pay close attention to predictions related to inflammation (e.g., cyclooxygenases, lipoxygenases), oxidative stress, and neurotransmitter receptors.

Data Presentation: Table of Hypothetical Predictions

The output from the in silico analysis should be summarized to guide the next phase of investigation.

| Predicted Target Class | Specific Predicted Target(s) | Probability Score | Rationale for Prioritization |

| Enzymes | Cyclooxygenase-2 (COX-2) | High | Acetamide derivatives are known COX inhibitors. |

| 5-Lipoxygenase (5-LOX) | Moderate | Common target in inflammatory pathways. | |

| Monoamine Oxidase B (MAO-B) | Moderate | Phenolic structures can interact with MAOs. | |

| G-Protein Coupled Receptors | Opioid Receptors (μ, κ, δ) | Low | Some analgesic acetamides have opioid activity. |

| Adrenergic Receptors | Low | Phenoxy structures can have affinity for GPCRs. | |

| Ion Channels | Voltage-gated Sodium Channels | Low | Some local anesthetics have similar motifs. |

Note: This table contains hypothetical data for illustrative purposes.

Visualization: In Silico Workflow

Part 2: In Vitro Target Validation and Activity Profiling

Causality and Rationale

Hypothesis 1: Anti-Inflammatory Activity via COX Inhibition

Many acetamide-containing NSAIDs function by inhibiting cyclooxygenase (COX) enzymes.[2] A COX-1/COX-2 inhibition assay is therefore a primary, high-priority experiment.

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay